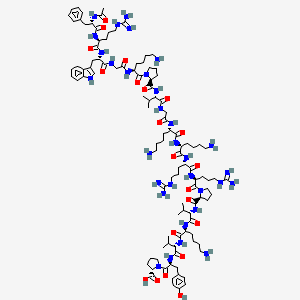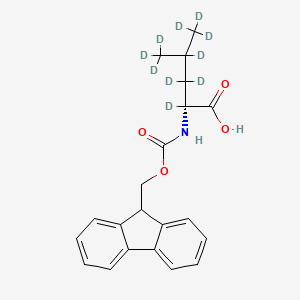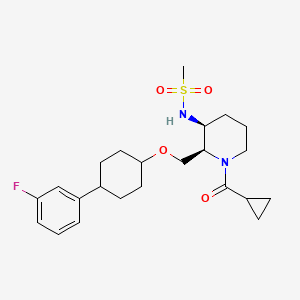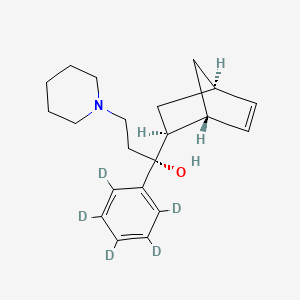
(2-oxochromen-4-yl) (E)-3-(4-methylphenyl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-oxochromen-4-yl) (E)-3-(4-methylphenyl)prop-2-enoate is a chemical compound that belongs to the class of chromen-2-one derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-oxochromen-4-yl) (E)-3-(4-methylphenyl)prop-2-enoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature for about an hour .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.
化学反応の分析
Types of Reactions
(2-oxochromen-4-yl) (E)-3-(4-methylphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in bioimaging.
Medicine: Explored for its anti-inflammatory, antibacterial, and anticancer properties.
作用機序
The mechanism of action of (2-oxochromen-4-yl) (E)-3-(4-methylphenyl)prop-2-enoate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
類似化合物との比較
Similar Compounds
2-oxo-2H-chromen-7-yl 4-chlorobenzoate: Another chromen-2-one derivative with similar biological activities.
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: A hybrid compound with potential anticancer activity.
Uniqueness
(2-oxochromen-4-yl) (E)-3-(4-methylphenyl)prop-2-enoate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity
特性
分子式 |
C19H14O4 |
|---|---|
分子量 |
306.3 g/mol |
IUPAC名 |
(2-oxochromen-4-yl) (E)-3-(4-methylphenyl)prop-2-enoate |
InChI |
InChI=1S/C19H14O4/c1-13-6-8-14(9-7-13)10-11-18(20)23-17-12-19(21)22-16-5-3-2-4-15(16)17/h2-12H,1H3/b11-10+ |
InChIキー |
QNSHUINNWDSBEP-ZHACJKMWSA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)OC2=CC(=O)OC3=CC=CC=C32 |
正規SMILES |
CC1=CC=C(C=C1)C=CC(=O)OC2=CC(=O)OC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[(2R,4S,5R)-4-acetyloxy-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12408410.png)
![2,2'-[Ethane-1,2-diylbis(oxy)]bis(tetrahydro-2h-pyran)](/img/structure/B12408414.png)





